molecular formula C12H9F2NO3 B1587058 Ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 185011-67-0

Ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B1587058
CAS No.: 185011-67-0
M. Wt: 253.2 g/mol
InChI Key: YENLNGOUWHSEIK-UHFFFAOYSA-N
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Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its excretion from the body .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5,8-difluoro-4-hydroxyquinoline-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at a temperature range of 0-5°C to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing yield and minimizing impurities .

Comparison with Similar Compounds

Ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate can be compared with other similar compounds such as:

These compounds share a similar quinoline core structure but differ in the substituents attached to the ring. The unique substitution pattern of this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 5,8-difluoro-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO3/c1-2-18-12(17)6-5-15-10-8(14)4-3-7(13)9(10)11(6)16/h3-5H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENLNGOUWHSEIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384172
Record name Ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185011-67-0
Record name Ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Reactant of Route 6
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Ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

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